molecular formula C8H13NO2 B1180149 FruR protein CAS No. 138186-82-0

FruR protein

Cat. No.: B1180149
CAS No.: 138186-82-0
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Description

The FruR protein, also known as the fructose repressor/activator, is a pleiotropic transcriptional regulator belonging to the DeoR family. It functions as a dual-role protein, acting as both a repressor and activator depending on metabolic conditions. FruR is primarily involved in carbon catabolite regulation, controlling genes associated with fructose metabolism, glycolysis, and the pentose phosphate pathway (PPP) . Structurally, FruR binds to DNA through a helix-turn-helix (HTH) motif, inducing sharp DNA bends (e.g., 120° in E. coli ppsA promoter activation) to modulate RNA polymerase interactions . Its activity is often modulated by effector molecules like fructose-1-phosphate (F1P), which alleviates repression or enhances activation .

FruR has been extensively studied in Escherichia coli and Salmonella typhimurium, where it regulates carbon flux balance. Recent work in Listeria monocytogenes and Staphylococcus aureus highlights its role in bacterial virulence and stress adaptation, particularly in maintaining NADPH homeostasis under oxidative stress .

Properties

CAS No.

138186-82-0

Molecular Formula

C8H13NO2

Synonyms

FruR protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Transcriptional Regulators

Functional and Structural Homologs

FruR shares homology with other DeoR-family regulators, such as DeoR (ribose utilization) and CggR (glycolysis-gluconeogenesis switch). Key comparisons include:

Feature FruR DeoR CggR
Effector Molecule Fructose-1-phosphate (F1P) Ribose-5-phosphate Fructose-1,6-bisphosphate
DNA-Binding Mechanism Induces 120° DNA bending Binds via HTH motif; no bending Binds linear DNA; no bending
Regulatory Role Dual (repressor/activator) Strict repressor Repressor in gluconeogenesis
Metabolic Pathway Glycolysis, PPP, fructose uptake Ribose catabolism Glycolysis/gluconeogenesis switch

Species-Specific Variations

  • E. coli FruR: Directly activates the ppsA promoter (phosphoenolpyruvate synthetase) by facilitating RNA polymerase binding through DNA bending. Mutations in FruR (e.g., E173K) enhance precursor supply for phenylalanine biosynthesis by redirecting carbon flux .
  • L. monocytogenes FruR: Represses PPP genes under normal conditions but upregulates them during oxidative stress to boost NADPH production. ΔfruR strains show reduced virulence due to impaired oxidative stress resistance .
  • S. aureus FruR : Binds the fruRKT operon promoter (-85 to -40 region) to repress fructose uptake. F1P acts as an inducer, derepressing the operon .

Mechanistic Divergence from Non-DeoR Regulators

  • LacI also lacks DNA-bending activity .

Data Tables

Table 1: FruR Binding Sites Across Species

Organism Target Promoter Binding Site Location Effector Functional Outcome
E. coli ppsA -45.5 bp upstream F1P Activation of gluconeogenesis
S. aureus fruRKT -85 to -40 upstream F1P Derepression of fructose uptake
L. monocytogenes PPP genes -35/-10 regions Oxidative stress NADPH regeneration

Table 2: Phenotypic Effects of fruR Deletion

Organism Phenotype Mechanism Reference
E. coli Impaired L-PHE production Reduced PEP/E4P precursor supply
L. monocytogenes Attenuated virulence; oxidative sensitivity Loss of PPP-mediated NADPH synthesis
S. aureus Hyperactive fructose uptake Constitutive fruRKT expression

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